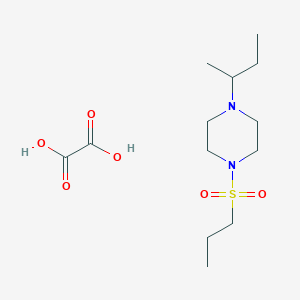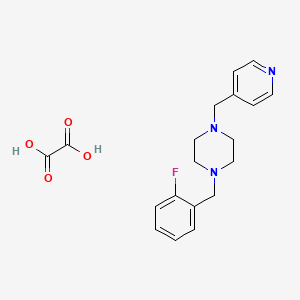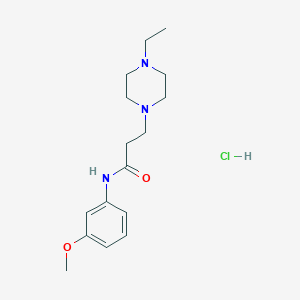
1-Butan-2-yl-4-propylsulfonylpiperazine;oxalic acid
Vue d'ensemble
Description
1-Butan-2-yl-4-propylsulfonylpiperazine; oxalic acid is a compound that combines the structural features of piperazine, a common scaffold in medicinal chemistry, with a sulfonyl group and an oxalic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butan-2-yl-4-propylsulfonylpiperazine typically involves the reaction of piperazine with butan-2-yl and propylsulfonyl groups under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity 1-Butan-2-yl-4-propylsulfonylpiperazine.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butan-2-yl-4-propylsulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperazine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced piperazine compounds, and various substituted piperazines, depending on the reagents and conditions used.
Applications De Recherche Scientifique
1-Butan-2-yl-4-propylsulfonylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Butan-2-yl-4-propylsulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, modulating the activity of the target. The piperazine ring provides a scaffold that can be modified to enhance binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butyl-4-methylsulfonylpiperazine
- 1-Propyl-4-ethylsulfonylpiperazine
- 1-Isobutyl-4-methylsulfonylpiperazine
Uniqueness
1-Butan-2-yl-4-propylsulfonylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of 1-Butan-2-yl-4-propylsulfonylpiperazine; oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-butan-2-yl-4-propylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2S.C2H2O4/c1-4-10-16(14,15)13-8-6-12(7-9-13)11(3)5-2;3-1(4)2(5)6/h11H,4-10H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLZPGDEIPXQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(C)CC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3939900.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3939912.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine oxalate](/img/structure/B3939915.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide](/img/structure/B3939920.png)

![N-(2-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939938.png)
![N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-(propan-2-yl)benzamide](/img/structure/B3939944.png)
![3-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3939948.png)
![4-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine](/img/structure/B3939963.png)
![2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxamide](/img/structure/B3939965.png)

![4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3939994.png)
![2-[5-(isopropoxymethyl)-2-oxotetrahydro-3-furanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B3940000.png)

